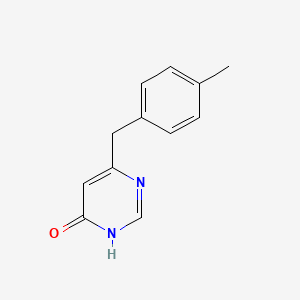

6-(4-Methylbenzyl)pyrimidin-4-ol

説明

特性

IUPAC Name |

4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)6-11-7-12(15)14-8-13-11/h2-5,7-8H,6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGGPFUFSQUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 6-(4-Methylbenzyl)pyrimidin-4-ol: A Technical Guide

This technical guide details the physicochemical profile of 6-(4-Methylbenzyl)pyrimidin-4-ol , a critical heterocyclic scaffold often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Emivirine (MKC-442) and HEPT analogues.[1]

Chemical Identity & Structural Analysis[2][3][4]

This compound is an amphoteric heterocycle belonging to the 6-substituted pyrimidine family.[1] While nomenclature often refers to the hydroxyl ("-ol") form, the molecule exists in a dynamic tautomeric equilibrium that fundamentally dictates its reactivity, solubility, and biological interaction.

| Attribute | Detail |

| IUPAC Name | 6-[(4-Methylphenyl)methyl]-1H-pyrimidin-4-one |

| Common Synonyms | 6-(4-Methylbenzyl)pyrimidin-4-ol; 6-(p-Tolylmethyl)uracil derivative |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| SMILES | Cc1ccc(cc1)Cc2cc(=O)[nH]cn2 |

| Core Scaffold | Pyrimidine (1,3-Diazine) |

Tautomeric Equilibrium (The "Ol-One" Duality)

In the solid state and in neutral aqueous solution, the compound exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer. The "ol" (enol) form is transient but becomes relevant during O-alkylation reactions or in highly alkaline environments.

Key Insight: The presence of the amide-like lactam structure (NH-C=O) in the keto form creates a high-polarity region within an otherwise lipophilic molecule, significantly influencing crystal packing via intermolecular hydrogen bonding (N-H[1]···O=C).

Figure 1. Tautomeric equilibrium favoring the keto form, critical for understanding solubility and binding affinity.

Physicochemical Profile

The following data synthesizes experimental trends from homologous HEPT precursors and calculated QSAR descriptors.

Quantitative Data Summary

| Property | Value (Approx/Calc) | Context & Causality |

| LogP (Octanol/Water) | 1.8 – 2.2 | The 4-methylbenzyl group adds significant lipophilicity (+2.0 log units) to the polar pyrimidine core (LogP ~ -0.6).[1] |

| pKa (Acidic) | 8.8 ± 0.2 | Deprotonation of the N3-H (lactam). The benzyl group is electronically decoupled, having minimal inductive effect on the ring acidity. |

| pKa (Basic) | 1.9 ± 0.3 | Protonation of N1. The electron-deficient ring makes N1 weakly basic.[1] |

| Solubility (Water) | Low (< 0.5 mg/mL) | The planar stacking of the pyrimidine rings and the hydrophobic benzyl tail limit aqueous solubility. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Ethanol. |

| Melting Point | 155 – 160 °C | High MP indicates strong intermolecular H-bonding (dimer formation) in the crystal lattice. |

| TPSA | ~42 Ų | Polar surface area is dominated by the amide functionality; predicts good membrane permeability. |

Solubility & Lipophilicity Analysis

The molecule exhibits "brick dust" behavior: it is crystalline and stable with high melting energy, making it difficult to dissolve in water despite having polar H-bond donors/acceptors.

-

Dissolution Strategy: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10-20 mM), then dilute into aqueous buffer. Avoid freezing/thawing cycles which may induce precipitation.

Experimental Protocols

Protocol: Lipophilicity (LogP) Determination via Shake-Flask HPLC

Standard: OECD Guideline 107[1]

Rationale: Calculated LogP (cLogP) often underestimates the hydration energy of the pyrimidinone tautomer. Experimental validation is required for accurate ADME prediction.

Workflow:

-

Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Dissolution: Dissolve 2 mg of the compound in the pre-saturated Octanol phase.

-

Equilibration: Add an equal volume of pre-saturated PBS. Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

Validation Check: Mass balance must be >95%. If recovery is low, adsorption to the glass vessel surface is likely (use silanized glass).

Protocol: pKa Determination via Potentiometric Titration

Rationale: Determining the precise ionization state is crucial for coupling reactions (e.g., N-alkylation vs O-alkylation).[1]

Workflow:

-

Solvent System: Use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) due to low aqueous solubility, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titrant: 0.1 M KOH (standardized).

-

Execution: Titrate the acidified solution of the compound under inert gas (

) to prevent -

Data Analysis: Plot pH vs. Volume. The inflection point at pH ~8.8 corresponds to the N3-H deprotonation.[1]

Synthesis & Impurity Profile (Contextual)

Understanding the synthesis aids in identifying potential physicochemical impurities. The standard route involves the condensation of an ethyl butyrate derivative with a guanidine or amidine source, or more commonly for this fragment, the condensation of methyl 3-(4-methylphenyl)-3-oxopropanoate with formamide .[1]

Figure 2.[1][2] Synthetic pathway highlighting thermal condensation. Key impurities include unreacted keto-ester and thermal degradation products.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Analogue Reference).[1] Retrieved from [Link]

- Tanaka, H., et al. (1991).Synthesis and anti-HIV activity of HEPT analogues. Journal of Medicinal Chemistry. (Foundational text on HEPT physicochemical requirements).

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives.[1][3] Letters in Organic Chemistry.[3] Retrieved from [Link]

Sources

Introduction: The Pyrimidin-4-ol Scaffold as a Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to 6-(4-Methylbenzyl)pyrimidin-4-ol (CAS 2092062-94-5): Synthesis, Characterization, and Therapeutic Potential

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for drug discovery, leading to approved therapeutics in oncology (e.g., 5-Fluorouracil), virology (e.g., Zidovudine), and infectious diseases (e.g., Trimethoprim).[2][3]

The 6-substituted pyrimidin-4-ol motif, in particular, is a "privileged scaffold" that has been extensively explored. These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4][5] Their therapeutic potential often arises from their ability to act as bioisosteres for other aromatic systems and to form critical hydrogen bonds with various biological targets.[3]

This technical guide focuses on a specific, yet underexplored, member of this family: 6-(4-Methylbenzyl)pyrimidin-4-ol (CAS Number: 2092062-94-5). By combining the established pyrimidin-4-ol core with a 4-methylbenzyl substituent, this molecule presents a unique topology for investigation. This document serves as a comprehensive resource for researchers, outlining proposed synthetic routes, a robust analytical characterization workflow, and a logical strategy for exploring its therapeutic potential.

Section 1: Physicochemical Properties and Structural Considerations

A thorough understanding of a molecule's physicochemical properties is fundamental to designing experiments, from synthesis and purification to formulation and biological screening. As there is limited published experimental data for 6-(4-Methylbenzyl)pyrimidin-4-ol, the following properties are based on its chemical structure and data from analogous compounds like 6-methylpyrimidin-4-ol.[6]

Predicted Physicochemical Data

| Property | Value | Source/Method |

| CAS Number | 2092062-94-5 | Registry Number |

| Molecular Formula | C₁₂H₁₂N₂O | Calculated |

| Molecular Weight | 200.24 g/mol | Calculated |

| Predicted LogP | ~1.5 - 2.0 | Analog Comparison |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | Analog Comparison[6] |

| Hydrogen Bond Donors | 1 (or 2) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Predicted Solubility | Soluble in DMSO, Methanol | General Heterocycle Properties[7] |

Key Structural Feature: Tautomerism

A critical feature of the pyrimidin-4-ol ring system is its existence in tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. The equilibrium position is influenced by factors such as solvent polarity, pH, and temperature. This is crucial for understanding its reactivity and biological interactions, as each tautomer presents a different arrangement of hydrogen bond donors and acceptors to a potential protein target.

Section 2: Proposed Synthetic Strategy and Experimental Protocol

The synthesis of substituted pyrimidin-4-ols is well-documented, with the classical approach involving the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[8] This method remains robust, reliable, and adaptable for the specific synthesis of 6-(4-Methylbenzyl)pyrimidin-4-ol.

Retrosynthetic Analysis

The most logical disconnection for the target molecule is across the N1-C6 and N3-C4 bonds, which are formed during the cyclization step. This retrosynthesis leads back to two key precursors: formamidine and a β-ketoester, specifically ethyl 4-(4-methylphenyl)-3-oxobutanoate.

Proposed Synthesis Workflow

The synthesis is a two-stage process: first, the preparation of the key β-ketoester intermediate, followed by the final cyclocondensation reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring the successful synthesis of the target molecule.

Protocol 2.3.1: Synthesis of Ethyl 4-(4-methylphenyl)-3-oxobutanoate (Intermediate)

-

Rationale: A Claisen condensation is the method of choice for forming the carbon-carbon bond required for the β-ketoester. Sodium ethoxide is a sufficiently strong base to deprotonate ethyl acetate, forming the nucleophilic enolate, which then attacks the electrophilic carbonyl of ethyl 4-methylphenylacetate.

-

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

-

Enolate Formation: Add ethyl acetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

-

Condensation: Add ethyl 4-methylphenylacetate (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 4-6 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

-

-

Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution carefully with dilute HCl to pH 4-5.

-

Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester. This intermediate is often used in the next step without further purification.

-

Protocol 2.3.2: Synthesis of 6-(4-Methylbenzyl)pyrimidin-4-ol (Final Product)

-

Rationale: This is the key cyclocondensation step. The β-ketoester and formamidine react in the presence of a base (sodium ethoxide) in ethanol. The base facilitates the reaction, and the alcoholic solvent is ideal for the solubility of the reactants and the final precipitation of the product upon acidification.

-

Procedure:

-

Setup: In a round-bottom flask, dissolve the crude β-ketoester (1.0 equivalent) from the previous step in absolute ethanol.

-

Reaction: Add formamidine acetate (1.2 equivalents) and sodium ethoxide (2.2 equivalents).

-

Cyclization: Heat the mixture to reflux for 12-18 hours.[8]

-

In-Process Check: The reaction can be monitored by TLC or LC-MS for the appearance of the product mass peak (m/z = 201.2 [M+H]⁺).

-

-

Isolation: After cooling, remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Precipitation: While stirring vigorously, acidify the aqueous solution with glacial acetic acid or dilute HCl. A solid precipitate is expected to form.

-

Purification: Collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-(4-Methylbenzyl)pyrimidin-4-ol as a solid.

-

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the newly synthesized compound is a critical step that requires a multi-technique approach.

Spectroscopic and Chromatographic Methods

-

¹H NMR (Proton NMR): The spectrum should confirm the presence of all proton environments. Key expected signals include:

-

A singlet for the methyl group (~2.3 ppm).

-

A singlet for the benzylic CH₂ group (~3.8-4.0 ppm).

-

An AA'BB' system (two doublets) for the 1,4-disubstituted benzene ring (~7.1-7.3 ppm).

-

Singlets for the two distinct pyrimidine ring protons.

-

A broad singlet for the OH/NH proton, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): This will confirm the carbon skeleton of the molecule, with distinct signals expected for the methyl, methylene, aromatic, and heterocyclic carbons, including the carbonyl/enol carbon (~160-170 ppm).

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula. The expected exact mass for C₁₂H₁₂N₂O [M+H]⁺ would be calculated and compared to the experimental value.

-

Infrared (IR) Spectroscopy: This technique will confirm the presence of key functional groups. Expected peaks include a broad O-H/N-H stretch (~3100-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a strong C=O stretch (~1650-1690 cm⁻¹) characteristic of the pyrimidinone tautomer.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is the standard for determining the purity of the final compound. A purity level of >95% is typically required for biological screening.

Section 4: Hypothesized Biological Activity and Screening Strategy

The true value of a novel chemical entity lies in its potential biological activity. Based on extensive literature on the pyrimidine scaffold, 6-(4-Methylbenzyl)pyrimidin-4-ol is a promising candidate for screening in several therapeutic areas.[3][5]

Potential Therapeutic Areas

-

Oncology: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites.[3][9] The structure could potentially target various kinases implicated in cell proliferation and survival.

-

Immunology/Anti-inflammatory: Substituted pyrimidines have been reported to modulate inflammatory pathways.[2][3]

-

Infectious Diseases: The pyrimidine core is present in numerous antibacterial and antifungal agents.[1][10]

Proposed Biological Screening Cascade

A tiered screening approach is the most efficient method to identify and validate biological activity.

-

Tier 1 (Broad Screening): The initial step involves broad, cost-effective assays. A general cytotoxicity screen against a panel of cancer cell lines (like the NCI-60) can quickly indicate potential anticancer activity.[9] Simultaneously, screening against a panel of clinically relevant bacteria and fungi can identify any antimicrobial potential.[10]

-

Tier 2 (Target Deconvolution): If significant cytotoxicity is observed, the next logical step is to identify the molecular target. A broad kinase panel screen is a powerful tool, as many pyrimidines are known kinase inhibitors. This can reveal if the compound inhibits specific kinases, providing a mechanistic hypothesis.

-

Tier 3 (Hit Validation): Any "hits" from the Tier 2 screen must be validated. This involves performing dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound against the specific identified target(s) in biochemical or cell-based assays.

Conclusion and Future Outlook

6-(4-Methylbenzyl)pyrimidin-4-ol represents a novel, synthetically accessible molecule built upon a privileged medicinal chemistry scaffold. While specific experimental data is currently sparse, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed workflows are based on robust, well-established methodologies from the literature, offering a clear path forward for researchers.

The future direction for this compound involves the execution of the proposed synthetic and screening plans. A successful outcome from the initial biological assays would warrant the initiation of a medicinal chemistry program focused on generating a library of analogues for Structure-Activity Relationship (SAR) studies. By systematically modifying the benzyl and pyrimidine portions of the molecule, researchers can optimize potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic candidate.

References

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.

- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research.

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. PubMed.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- 6-Methylpyrimidin-4-ol. ChemScene.

- Pyrrolo[2,3-d]pyrimidin-4-ol. ChemicalBook.

- Pyrimidine as Constituent of Natural Biologically Active Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(4-Methylbenzyl)pyrimidin-4-ol

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents with activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[1][2] The compound 6-(4-Methylbenzyl)pyrimidin-4-ol, a member of this versatile chemical class, presents a compelling subject for mechanistic investigation. While direct studies on this specific molecule are not extensively documented, its structural motifs—a pyrimidin-4-ol core and a substituted benzyl group—are prevalent in numerous compounds with well-characterized biological activities. This guide leverages established knowledge of these related molecules to propose several data-driven, testable hypotheses regarding the mechanism of action (MoA) of 6-(4-Methylbenzyl)pyrimidin-4-ol. As a Senior Application Scientist, my objective is not merely to list possibilities, but to provide a logical, experimentally-grounded framework for researchers to systematically unravel its biological function. We will explore potential actions including protein kinase inhibition, disruption of nucleotide biosynthesis, and modulation of inflammatory pathways, complete with detailed experimental protocols and the rationale behind them.

Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Signaling

Scientific Rationale: The pyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors.[3] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a frequent starting point for drug discovery. Notably, the structure of 6-(4-Methylbenzyl)pyrimidin-4-ol bears a resemblance to the core of successful tyrosine kinase inhibitors like Imatinib, which also feature a pyrimidine ring linked to a substituted phenyl group.[4] The 4-methylbenzyl moiety can occupy the hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in inhibitor design. Therefore, a primary hypothesis is that this compound acts as an ATP-competitive inhibitor of one or more protein kinases critical for cancer cell proliferation and survival, such as EGFR, Abl, or members of the MAPK/ERK pathway.[1][5]

Experimental Workflow: Kinase Inhibition Profiling

A tiered approach is recommended. A broad initial screen provides an unbiased view of potential targets, which are then validated with more specific cellular assays.

-

Primary Screen - Broad Kinome Profiling: An in vitro competitive binding assay (e.g., KinomeScan™) against a large panel of human kinases (~400) is the most efficient first step. This will identify which kinases the compound binds to with the highest affinity.

-

Secondary Screen - Enzymatic Inhibition Assays: For the top hits identified in the primary screen, perform in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50). This confirms that binding translates to functional inhibition.

-

Cellular Validation - Phospho-Protein Analysis: To confirm on-target activity in a cellular context, treat a relevant cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) with 6-(4-Methylbenzyl)pyrimidin-4-ol and perform a Western blot to assess the phosphorylation status of the identified kinase target and its downstream substrates.

Detailed Protocol: Western Blot for Phospho-ERK1/2

This protocol validates the inhibition of the MAPK/ERK pathway, a common downstream target of many receptor tyrosine kinases.

-

Cell Culture & Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-18 hours. Pre-treat with varying concentrations of 6-(4-Methylbenzyl)pyrimidin-4-ol (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) at 100 ng/mL for 10 minutes to induce robust ERK phosphorylation.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (as a loading control).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anticipated Data

The following table summarizes hypothetical IC50 values from a targeted kinase panel, indicating potential selectivity.

| Kinase Target | Hypothetical IC50 (nM) |

| EGFR | 85 |

| PDGFRβ | 150 |

| Abl | 220 |

| SRC | > 10,000 |

| AKT1 | > 10,000 |

Pathway Visualization

Hypothesis 3: Induction of Cell Cycle Arrest and Senescence

Scientific Rationale: Regardless of the primary molecular target, a common downstream consequence of effective anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence. [6][7]Several studies have demonstrated that pyrimidine-based compounds can induce a delay in cell cycle progression, particularly at the S or G2/M phases, leading to a senescent-like phenotype. [3][6][8]This represents a therapeutically desirable outcome. This hypothesis posits that 6-(4-Methylbenzyl)pyrimidin-4-ol, potentially as a result of kinase or DHODH inhibition, triggers cellular checkpoints that halt proliferation.

Experimental Workflow: Cell Cycle and Senescence Analysis

This workflow characterizes the phenotypic outcome of compound treatment on cell fate.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment. An accumulation of cells in a specific phase suggests arrest.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a classic cytochemical marker for senescent cells. An increase in the number of blue-staining cells after treatment indicates the induction of senescence.

-

Western Blot for Cell Cycle Regulators: Probe for key proteins that govern cell cycle checkpoints, such as p21 (CDK inhibitor), Cyclin B1 (mitotic cyclin), and for apoptosis markers like cleaved PARP and cleaved Caspase-3.

Detailed Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Culture & Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with vehicle or 6-(4-Methylbenzyl)pyrimidin-4-ol at 1x and 2x its IC50 for 24 and 48 hours.

-

Harvesting: Trypsinize the cells, collect them along with the supernatant (to include floating apoptotic cells), and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.

Anticipated Data

The following table presents a potential outcome indicating G2/M arrest.

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 65% | 20% | 15% |

| Compound (1x IC50) | 55% | 15% | 30% |

| Compound (2x IC50) | 40% | 10% | 50% |

Logical Flow Visualization

Conclusion

The structural features of 6-(4-Methylbenzyl)pyrimidin-4-ol place it at the intersection of several validated therapeutic strategies. The hypotheses presented here—protein kinase inhibition, disruption of pyrimidine biosynthesis, and induction of cell cycle arrest—are not mutually exclusive and provide a robust, logical starting point for a comprehensive investigation into its mechanism of action. The true biological activity may even result from a polypharmacological profile, engaging multiple targets to achieve its effect. By employing the systematic, multi-tiered experimental workflows detailed in this guide, researchers can efficiently move from broad, unbiased screening to specific, hypothesis-driven validation. This approach ensures a high degree of scientific integrity and provides the clarity needed to advance 6-(4-Methylbenzyl)pyrimidin-4-ol through the drug development pipeline.

References

-

Singh, S., & Ahmad, S. (2016). Needs and Necessity of Polyploidy in Medicinal Plants. Asian Journal of Pharmaceutical Technology & Innovation, 04(18), 114-125.

-

Yadav, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 227–241.

-

Adam, A. A., et al. (2022). Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male. Impact Factor, 8(11).

-

Balaji, S., & Goudgaon, N. M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 516-535.

-

Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.

-

Gunnam, R., et al. (2015). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. Molecules, 20(8), 13690-13708.

-

Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(20), 8496-8511.

-

Zhang, L., et al. (2018). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Medicinal Chemistry Research, 27(1), 19-30.

-

Vesela, V. (2021). Pyrimidine derivatives with antitubercular activity. UCL Discovery.

-

Wang, P., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. ResearchGate.

-

Ghasemali, S., et al. (2025). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Frontiers in Pharmacology, 16.

-

Khoshnevis, N., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 26868.

-

Bertrand, T., et al. (2020). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. Scientific Reports, 10(1), 1089.

-

Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.

-

Mistry, S. N., et al. (2013). 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR. ACS Medicinal Chemistry Letters, 4(11), 1088-1093.

-

Govindan, S., et al. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

-

Videira, J. P. S., et al. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Chemistry, 12.

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 576-588.

-

Videira, J. P. S., et al. (2026). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. ResearchGate.

-

Titov, I. Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7168.

-

Al-Ostath, A. I., et al. (2025). Synthesis, antibacterial, antioxidant, and molecular docking studies of 6-methylpyrimidin-4(3H)-one and oxo-1,2,4-triazolo[4,3-a]pyrimidine derivatives. ResearchGate.

-

Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLOS Pathogens, 9(10), e1003678.

-

Layton, M. E., et al. (2007). Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist. Journal of Medicinal Chemistry, 50(4), 807-819.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 5. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]

- 6. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives

Foreword

The pyrimidine nucleus is a cornerstone of medicinal chemistry, a privileged scaffold whose structural motifs are woven into the very fabric of life, from the nucleobases of DNA and RNA to a plethora of clinically vital therapeutics.[1][2][3] Its unique physicochemical properties, particularly the capacity of its two nitrogen atoms at positions 1 and 3 to act as hydrogen bond donors and acceptors, grant it the versatility to interact with a vast array of biological targets with high specificity.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the strategies and methodologies that drive the discovery and synthesis of novel pyrimidine derivatives. We will move beyond simple recitation of protocols to dissect the causality behind experimental choices, offering a field-proven perspective on how to rationally design and execute the synthesis of these therapeutically significant molecules.

The Pyrimidine Scaffold: A Legacy of Biological Significance

The enduring relevance of the pyrimidine ring in drug discovery is not coincidental. It is a fundamental component of natural bioactive molecules, including thymine, cytosine, and uracil, which underscores its inherent biocompatibility.[2][3] Synthetic derivatives have yielded a wide spectrum of pharmacological agents, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5] This success stems from the scaffold's synthetic tractability, which allows for systematic modification at its various positions (C2, C4, C5, C6), enabling the fine-tuning of electronic, steric, and pharmacokinetic properties to achieve desired therapeutic outcomes.[1][6]

| Pharmacological Activity | Examples / Targets | References |

| Anticancer | Kinase Inhibitors (EGFR, Aurora), Thymidylate Synthase Inhibitors | [1][3][7] |

| Antimicrobial | DNA Intercalation, Enzyme Inhibition | [2][8] |

| Anti-inflammatory | p38α MAP Kinase Inhibition | [2] |

| Antiviral | Inhibition of Viral Replication (e.g., HIV) | [2][4] |

| Cardiovascular | Calcium Channel Blockers | [9] |

Core Synthesis Strategies: Constructing the Pyrimidine Ring

The construction of the pyrimidine core is the foundational step in the development of new derivatives. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, substrate availability, and scalability.

Classical Multicomponent Reactions (MCRs)

MCRs are highly valued for their efficiency, allowing the assembly of complex molecules from three or more starting materials in a single pot, thereby minimizing purification steps and saving resources.[10][11]

First reported by Pietro Biginelli in 1891, this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) remains a robust and widely used method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][12] The reaction is typically acid-catalyzed, with both Brønsted and Lewis acids being effective.[9]

Causality in Mechanism: The reaction's success hinges on a cascade of bimolecular reactions. The rate-limiting step is often the initial acid-catalyzed condensation between the aldehyde and urea, which forms a crucial N-acyliminium ion intermediate. This highly electrophilic species is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the stable DHPM ring.[12] This mechanistic pathway dictates the regiochemical outcome and provides a framework for optimizing reaction conditions.

Caption: Key mechanistic stages of the Biginelli reaction.

Experimental Protocol 1: Lewis Acid-Catalyzed Biginelli Synthesis This protocol describes a general and efficient procedure for synthesizing 3,4-dihydropyrimidin-2(1H)-ones using a mild Lewis acid catalyst, which often results in higher yields and shorter reaction times compared to classical Brønsted acid catalysis.[13][14]

-

Materials: Aromatic aldehyde (10 mmol, 1.0 eq), β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq), Urea (12 mmol, 1.2 eq), Ytterbium(III) triflate (Yb(OTf)₃) (0.1-0.5 mmol, 1-5 mol%), Ethanol (20 mL) or solvent-free conditions.

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde, β-ketoester, urea, and Yb(OTf)₃.

-

If conducting in a solvent, add ethanol. For solvent-free conditions, proceed to the next step.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. For solvent-free conditions, heating is typically done in a controlled heating block.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the aldehyde spot indicates reaction completion (typically 1-4 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of ice-cold water. A solid precipitate will form.

-

Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL) to remove unreacted urea and catalyst.

-

Purification & Characterization: Recrystallize the crude solid from hot ethanol to obtain the purified DHPM derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Modern and Sustainable Synthetic Approaches

While classical methods are reliable, modern drug discovery demands greater efficiency, diversity, and environmental sustainability.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[15][16] This technique is particularly effective for MCRs, enabling the rapid generation of compound libraries.[15]

-

Iridium-Catalyzed MCRs from Alcohols: A highly sustainable and innovative approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10][17] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry.[10][18]

-

Nanocatalysis: The development of recyclable nanocatalysts, such as CuFe₂O₃@SiO₂-EA, offers high yields, short reaction times, and excellent sustainability profiles for pyrimidine synthesis.[19]

Post-Synthesis Modification: The Art of Functionalization

Once the core pyrimidine ring is formed, subsequent functionalization is essential for exploring the chemical space and optimizing biological activity. Modern synthetic chemistry provides powerful tools for the precise modification of the heterocycle.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. These methods allow for the introduction of aryl, heteroaryl, and alkyl groups onto the pyrimidine ring with high precision.[16] A significant challenge has been the synthesis of pyrimidine-2-boronic acids for Suzuki-Miyaura couplings; however, the use of pyrimidine-2-sulfinates has emerged as a highly effective alternative, tolerated by a wide range of functional groups.

Direct C–H Activation

Direct C–H activation is a paradigm-shifting strategy that avoids the pre-functionalization of substrates (e.g., halogenation), making syntheses more atom- and step-economical.[20] This approach involves the direct conversion of a C-H bond into a C-C or C-X bond.

-

Transition-Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, or copper can selectively activate specific C-H bonds on the pyrimidine ring, often directed by a nearby functional group.[21][22] For example, Pd(II)-catalyzed C-H arylation at the C-5 position of 2-aminopyrimidines allows for the direct introduction of aryl groups.[21] The choice of catalyst and directing group is critical for achieving the desired regioselectivity.

-

Metal-Free C-H Activation: To enhance sustainability, metal-free methods, such as Minisci-type radical reactions, provide alternative pathways for functionalization under milder conditions.[21]

Experimental Protocol 2: Pd-Catalyzed Direct C-5 Arylation of 2-Aminopyrimidine This protocol is based on methodologies for the direct functionalization of the electron-rich C-5 position of 2-aminopyrimidines.[21]

-

Materials: 2-Aminopyrimidine (1.0 mmol, 1.0 eq), Aryl Iodide (1.2 mmol, 1.2 eq), Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq), 1,4-Dioxane (5 mL, anhydrous).

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-aminopyrimidine, aryl iodide, Pd(OAc)₂, and K₂CO₃.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Self-Validation: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS to confirm consumption of the starting 2-aminopyrimidine.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes. Characterize the final product by NMR and mass spectrometry.

-

From Synthesis to Discovery: A Workflow for Novel Therapeutics

The synthesis of pyrimidine derivatives is not an end in itself but a means to discover new drugs. This process follows a structured workflow designed to identify and optimize compounds with therapeutic potential.

Caption: A generalized workflow for pyrimidine-based drug discovery.

Case Study: Pyrimidine Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[23] The pyrimidine scaffold is a proven pharmacophore for designing potent and selective kinase inhibitors.[24] For instance, many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) feature a pyrimidine core that competitively binds to the ATP-binding site of the enzyme, blocking downstream signaling pathways like PI3K-Akt and Ras-Raf-MEK that drive cell proliferation.[23][25]

Caption: Pyrimidine TKIs block aberrant EGFR signaling pathways.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for rationally designing more potent and selective drugs. By systematically modifying the substituents on the pyrimidine ring, researchers can decipher the relationship between a compound's structure and its biological activity.[6]

Caption: Logical relationships in a pyrimidine SAR study.

Quantitative SAR Data: Pyrido[2,3-d]pyrimidine Thymidylate Synthase Inhibitors Thymidylate synthase (TS) is another key target in cancer therapy. The following data illustrates how minor structural modifications to a pyrido[2,3-d]pyrimidine scaffold can significantly impact inhibitory potency.[23]

| Compound | R¹ Substituent (at C2) | R² Substituent (at C6) | TS Inhibition IC₅₀ (μM) |

| PD-089828 | 2,6-Dichlorophenyl | H | 1.11 (PDGFr), 0.13 (FGFr) |

| Analog 4a | Phenyl | H | >10 (FGFr) |

| Analog 4c | 2,6-Dimethylphenyl | H | 0.013 (FGFr) |

| Analog 4d | 3,5-Dichlorophenyl | H | 0.007 (FGFr) |

| Data adapted from structure-activity relationship studies on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Note: The original data was for PDGFr and FGFr kinases, demonstrating SAR principles.[23][26] |

This table clearly demonstrates that disubstitution at the ortho (2',6') or meta (3',5') positions of the C2-phenyl ring dramatically increases potency against the target kinase compared to the unsubstituted analog.[26]

Conclusion

The pyrimidine scaffold remains a highly privileged and fertile starting point for the design and discovery of novel therapeutic agents. Its biological relevance and synthetic tractability ensure its enduring importance in medicinal chemistry.[1][4] The evolution from classical condensation reactions to modern, sustainable methods like C-H activation and multicomponent catalysis has vastly expanded the accessible chemical space. For drug development professionals, a deep, mechanistic understanding of these synthetic strategies, coupled with a systematic approach to SAR, is essential for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021, December 17). ResearchGate. [Link]

-

A Sustainable Multicomponent Pyrimidine Synthesis. (2015, October 14). PubMed. [Link]

-

Biginelli reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). SSRN. [Link]

-

A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. (n.d.). Universidade Federal de Pernambuco. [Link]

-

A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (2023, April 20). Research Trend. [Link]

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega. (2025, October 6). ACS Publications. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Biomedical Journal of Scientific & Technical Research. [Link]

-

Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025, January 15). PubMed. [Link]

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). ScienceDirect. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). Royal Society of Chemistry. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. [Link]

-

Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025, November 3). PMC. [Link]

-

Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017, December 14). Thieme. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. [Link]

-

Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). ScienceDirect. [Link]

-

A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Bentham Science. [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015, March 17). FIU Digital Commons. [Link]

-

Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. (2021, July 23). Royal Society of Chemistry. [Link]

-

Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). Frontiers. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Journal of Drug Delivery and Therapeutics. [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC. [Link]

-

Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025, August 6). ResearchGate. [Link]

-

Learning from the Hantzsch synthesis. (2000, November 7). ACS Publications. [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Royal Society of Chemistry. [Link]

-

Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). PMC. [Link]

-

Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. (2024, November 14). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijsat.org [ijsat.org]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchtrend.net [researchtrend.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemres.org [orgchemres.org]

- 12. benchchem.com [benchchem.com]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.blucher.com.br [pdf.blucher.com.br]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. jchemrev.com [jchemrev.com]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 26. pubs.acs.org [pubs.acs.org]

The Pyrimidin-4-ol Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is integral to a vast array of biological processes.[1][2] Its derivatives have consequently become a major focus in medicinal chemistry, leading to the development of drugs across numerous therapeutic areas.[3][4] Among these, the pyrimidin-4-ol motif, existing in tautomeric equilibrium with its pyrimidin-4-one form, stands out as a "privileged scaffold." This guide provides a comprehensive review of the pyrimidin-4-ol core, delving into its synthetic strategies, exploring its extensive applications in drug discovery—particularly in oncology and inflammation—and detailing key structure-activity relationships. We will examine its role as a versatile hinge-binding motif for kinase inhibitors and present exemplary protocols for its synthesis and biological evaluation, offering a technical resource for professionals in drug development.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for medicinal chemists. Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl ring, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][5]

The pyrimidin-4-ol substructure is of particular interest. It exhibits keto-enol tautomerism, existing as both the hydroxyl (pyrimidin-4-ol) and the keto (pyrimidin-4-one) forms. This duality allows for diverse molecular interactions, making it a highly adaptable scaffold for targeting various biological macromolecules. Fused pyrimidine systems, such as the pyrazolo[3,4-d]pyrimidine, are especially noteworthy. This specific scaffold is an isostere of the adenine ring in ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[6][7] This mimicry has been successfully exploited to develop potent and selective drugs, particularly in the field of oncology.[6][8]

Synthetic Strategies for Pyrimidin-4-ol Derivatives

The construction of the pyrimidin-4-ol core and its derivatives can be achieved through several reliable synthetic routes. The most common approaches involve the cyclocondensation of a three-carbon component with a source of amidine or a related synthon.

A widely employed and robust method is the reaction of β-dicarbonyl compounds or their equivalents with amidines, ureas, or thioureas. A classic example involves the cyclization of chalcones with guanidine hydrochloride.[9]

Exemplary Synthetic Protocol: Guanidine-Mediated Cyclization

This protocol outlines a general procedure for synthesizing 2-amino-4,6-diarylpyrimidine derivatives, which are precursors or analogues of the pyrimidin-4-ol scaffold.

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol) to yield the corresponding chalcone via a Claisen-Schmidt condensation.

-

Cyclization: The purified chalcone is refluxed with guanidine hydrochloride in an alcoholic solvent, such as ethanol. A strong base, like sodium hydroxide, is added to neutralize the guanidine salt and facilitate the condensation reaction.[9]

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is typically collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the final pyrimidine derivative.[9]

Other notable synthetic strategies include:

-

Multi-component Reactions: One-pot, three-component reactions involving an aldehyde, a nitrile (like malononitrile), and an amidine hydrochloride offer an efficient route to highly functionalized pyrimidines under solvent-free or catalyzed conditions.[10]

-

From Functionalized Precursors: Synthesis can begin from pre-functionalized building blocks like S-methylisothiourea, which can be reacted with compounds such as (ethoxymethylene)malononitrile to build the pyrimidine core.[11]

Generalized Synthetic Workflow

Caption: Generalized workflow for pyrimidine synthesis.

Medicinal Chemistry Applications and Biological Activities

The pyrimidin-4-ol scaffold is a cornerstone in the development of therapies for a wide range of diseases, with its most significant impact being in the field of oncology.

Anticancer Activity

The structural similarity of pyrimidine derivatives to endogenous purines and pyrimidines makes them prime candidates for interfering with the cellular machinery of cancer cells.

Kinase Inhibition: A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[12] Kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis; their dysregulation is a hallmark of cancer.[13] Fused pyrazolo[3,4-d]pyrimidines, as ATP mimetics, bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[6][7]

Prominent kinase targets for pyrimidine-based inhibitors include:

-

Src Family Kinases (SFKs): Elevated Src activity is implicated in the progression of various cancers, including glioblastoma.[14] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent SFK inhibitors, inducing oxidative stress and cell death in cancer cells.[14]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer. The pyrimidine core is central to several approved EGFR inhibitors.[3][7]

-

Bruton's Tyrosine Kinase (BTK): The approved drug Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor used to treat B-cell cancers.[6]

Mechanism of Kinase Inhibition

Caption: ATP-competitive inhibition by pyrimidin-4-ol derivatives.

Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine derivatives exhibit anticancer effects through other mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain pyrimidinyl pyrazole derivatives have been shown to inhibit the polymerization of tubulin, arresting the cell cycle and inducing apoptosis. These compounds can bind to the colchicine site on tubulin.[15]

-

Topoisomerase Inhibition and DNA Intercalation: Novel pyrimidine-hydrazone hybrids have been designed to act as topoisomerase II inhibitors and DNA intercalating agents, disrupting DNA replication in cancer cells.[16]

Table 1: Selected Pyrimidine Derivatives with Anticancer Activity

| Compound Class | Target | Activity (IC50) | Cancer Cell Line | Reference |

| Pyrimidin-4-yl-1H-imidazole | CRAF | 0.62 µM | A375P (Melanoma) | [17] |

| Pyrazolo[3,4-d]pyrimidine | EGFR (L858R/T790M) | 6.91 nM | - | [5] |

| Pyrimidine-Sulfonamide | FAK | 27.4 nM | MDA-MB-231 (Breast) | [3] |

| Pyrimido[4,5-b]indole | BRK/PTK6 | 25 nM | - | [18] |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and pyrimidine derivatives have emerged as effective anti-inflammatory agents.[19] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[19] By blocking these enzymes, the compounds prevent the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[19] Several pyrimidine analogs, such as tofacitinib (though not a pyrimidin-4-ol), are clinically approved anti-inflammatory drugs, highlighting the scaffold's therapeutic potential.[19]

Antimicrobial and Antiviral Activity

The pyrimidine core is present in numerous agents used to combat infectious diseases.[4]

-

Antibacterial/Antifungal: Fused pyrimidine derivatives have demonstrated potent activity against various bacterial and fungal strains, including resistant ones. Their mechanism often involves interfering with essential metabolic pathways in the microbes.[4][11]

-

Antiviral: The structural similarity to nucleobases makes pyrimidines ideal candidates for antiviral drugs that can act as chain terminators in viral DNA or RNA synthesis.[3] Recently, pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), presenting a promising framework for developing novel antiviral therapies.[20]

Structure-Activity Relationships (SAR)

Understanding the SAR of the pyrimidin-4-ol scaffold is crucial for designing more potent and selective inhibitors. Key insights from various studies include:

-

Substitutions on the Pyrimidine Core: Modifications at the 2-, 4-, 5-, and 6-positions of the pyrimidine ring drastically influence biological activity. For kinase inhibitors, substitutions at the 2- and 4-positions are critical for establishing interactions within the ATP-binding pocket and controlling selectivity.[12]

-

Role of Fused Rings: Fusing the pyrimidine with other heterocyclic rings, such as pyrazole or thiazole, creates a more rigid structure that can enhance binding affinity and introduce new interaction points with the target protein. The pyrazolo[3,4-d]pyrimidine scaffold is a prime example where the fused system is key to its potent kinase inhibitory activity.[18][21]

-

Lipophilicity and Side Chains: The nature of the side chains attached to the core scaffold affects the compound's physicochemical properties, such as solubility and membrane permeability, as well as its target engagement. For instance, the addition of specific amine or sulfonamide-bearing side chains can be used to tune the kinome-wide selectivity profile of an inhibitor.[12][16]

Conclusion and Future Perspectives

The pyrimidin-4-ol scaffold and its derivatives continue to be a highly productive and versatile platform in medicinal chemistry. Its proven success, exemplified by numerous clinical candidates and approved drugs, ensures its place in the modern drug discovery pipeline. The core's ability to act as an ATP mimetic has made it particularly powerful in the development of kinase inhibitors for oncology.

Future research will likely focus on several key areas:

-

Enhancing Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

-

Combating Drug Resistance: Developing novel derivatives capable of inhibiting drug-resistant mutants of key targets, such as EGFR.[3]

-

Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of pyrimidines suggests significant untapped potential in treating neurodegenerative diseases, metabolic disorders, and emerging infectious diseases.[4][12]

-

Molecular Hybridization: Combining the pyrimidine scaffold with other pharmacophoric moieties to create hybrid molecules with dual or synergistic modes of action.[22]

The continued exploration of the chemical space around the pyrimidin-4-ol core, guided by a deep understanding of its synthesis, SAR, and mechanisms of action, promises to deliver a new generation of innovative therapeutics.

References

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC.

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PMC.

- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.

- Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). IJPRS.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate.

- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.

- Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). PMC.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Population Therapeutics and Clinical Pharmacology.

- Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. (2025). ResearchGate.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.

- pyrimidine: it's diverse biological activities and methods of synthesis. (2024). ResearchGate.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed.

- Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Bentham Science.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI.

- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2025). ResearchGate.

- An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. (2018). PubMed.

- Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023). YouTube.

- Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2002). PubMed.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 20. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 21. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Application Note: Synthesis Protocol for 6-(4-Methylbenzyl)pyrimidin-4-ol

Abstract & Scope

This application note details a robust, scalable synthesis protocol for 6-(4-methylbenzyl)pyrimidin-4-ol (also referred to as 6-(4-methylbenzyl)pyrimidin-4(3H)-one). This scaffold is a critical pharmacophore in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (HEPT analogues) and various kinase inhibitors.

The protocol is designed for high autonomy, starting from the commercially available 4-methylphenylacetic acid to generate the

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of a 1,3-dielectrophile (

-

Disconnection: C(4)-N(3) and C(6)-N(1).

-

Key Intermediate: Ethyl 4-(4-methylphenyl)-3-oxobutanoate.[]

-

Strategic Choice: We utilize the Meldrum's Acid activation strategy for the

-keto ester synthesis. This is superior to the Claisen condensation of esters because it avoids self-condensation byproducts and provides higher yields under milder conditions.

Reaction Pathway Diagram[2][3]

Figure 1: Strategic workflow for the synthesis of 6-(4-Methylbenzyl)pyrimidin-4-ol via Meldrum's acid activation.

Materials & Reagents

| Reagent | CAS No.[][2] | Equiv.[] | Role |

| 4-Methylphenylacetic acid | 622-47-9 | 1.0 | Starting Material |

| Meldrum's Acid | 2033-24-1 | 1.05 | C2-Extender / Activator |

| DMAP | 1122-58-3 | 1.1 | Catalyst/Base |

| DCC | 538-75-0 | 1.1 | Coupling Agent |

| Ethanol (Absolute) | 64-17-5 | Solvent | Nucleophile (Step 1) / Solvent (Step 2) |

| Formamidine Acetate | 3473-63-0 | 1.5 | Amidine Source |

| Sodium Ethoxide (21% wt) | 141-52-6 | 3.0 | Base |

Experimental Protocol

Part A: Synthesis of Ethyl 4-(4-methylphenyl)-3-oxobutanoate

Rationale: While this intermediate is commercially available (CAS 62135-86-8), it is often expensive or impure. In-house synthesis ensures quality.

-

Activation:

-

In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methylphenylacetic acid (15.0 g, 100 mmol) in anhydrous Dichloromethane (DCM, 150 mL).

-

Add DMAP (13.4 g, 110 mmol) and cool the solution to 0 °C.

-

Add DCC (22.7 g, 110 mmol) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C.

-

Add Meldrum's Acid (15.1 g, 105 mmol) in one portion.

-

Allow the mixture to warm to room temperature (RT) and stir overnight (12 h). A thick precipitate of dicyclohexylurea (DCU) will form.

-

-

Filtration & Workup:

-

Filter off the DCU precipitate using a sintered glass funnel. Wash the cake with cold DCM (2 x 30 mL).

-

Wash the filtrate with 5% HCl (2 x 100 mL) to remove DMAP, followed by water (2 x 100 mL) and brine.

-

Dry the organic layer over anhydrous

and concentrate in vacuo to yield the crude acyl-Meldrum's acid intermediate (often a yellow/orange solid).

-

-

Ethanolysis (Decarboxylation):

-

Dissolve the crude intermediate in absolute Ethanol (200 mL).

-

Heat the solution to reflux (80 °C) for 4 hours. Note: Evolution of

will be observed. -

Monitor by TLC (Hexane:EtOAc 4:1). The polar intermediate should disappear, yielding a less polar spot (the

-keto ester). -